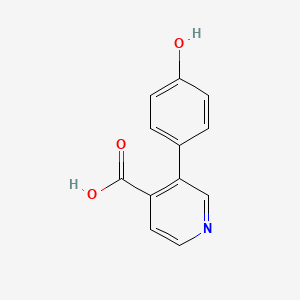

3-(4-Hydroxyphenyl)isonicotinic acid

Overview

Description

3-(4-Hydroxyphenyl)isonicotinic acid is an organic compound with the molecular formula C12H9NO3 It is a derivative of isonicotinic acid, featuring a hydroxyphenyl group attached to the third position of the isonicotinic acid structure

Mechanism of Action

Target of Action

The primary target of 3-(4-Hydroxyphenyl)isonicotinic acid, a derivative of isoniazid , is the Mycobacterium genus, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms . The compound is metabolized by hepatic N-acetyltransferase (NAT) and cytochrome P450 2E1 (CYP2E1) to form hepatotoxins .

Mode of Action

This compound is a prodrug and must be activated by bacterial catalase . Once activated, it inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, it is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .

Biochemical Pathways

The compound affects the mycolic acid biosynthesis pathway . It forms a complex that binds tightly to the enoyl-acyl carrier protein reductase InhA, thereby blocking the natural enoyl-AcpM substrate and the action of fatty acid synthase .

Pharmacokinetics

The compound is metabolized by hepatic N-acetyltransferase (NAT) and cytochrome P450 2E1 (CYP2E1) to form hepatotoxins . It selectively induces the expression of CYP2E1 . It also reversibly inhibits CYP2C19 and CYP3A4 activities, and mechanistically inactivates CYP1A2, CYP2A6, CYP2C19, and CYP3A4 at clinically relevant concentrations .

Result of Action

The result of the compound’s action is the inhibition of mycolic acid biosynthesis, leading to the death of the bacteria . It is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the metabolic activity of the liver, which is responsible for the activation of the compound, can be affected by factors such as diet, age, and disease state. Additionally, the presence of other drugs can influence the compound’s action through drug-drug interactions .

Biochemical Analysis

Biochemical Properties

It is known that phenolic acids found in plants and foods have been reported to have antioxidant, anticancer, antitumor, anti-diabetic, anti-inflammatory, antimicrobial, anticholes-terolemic, antimutagenic, and antihypertensive properties .

Cellular Effects

The cellular effects of 3-(4-Hydroxyphenyl)isonicotinic acid are not well-documented. It is known that similar compounds can have significant effects on cellular processes. For example, 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite, has been shown to significantly reduce cellular lipid accumulation and inhibit foam cell formation .

Molecular Mechanism

It is known that isonicotinic acid reacts with pyridoxal to form a hydrazone, thus inhibiting the generation of pyridoxal phosphate .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that similar compounds can have significant effects over time. For example, the synthesis of hydrazones, quinazolines, and hydrazone-Schiff bases is achieved by combining suitable aldehydes with four hydrazides .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. It is known that similar compounds can have significant effects at different dosages. For example, nonsteroidal anti-inflammatory drugs in animals can cause vomiting, the most commonly observed adverse effect, with gastrointestinal ulceration being the most common life-threatening adverse effect .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented. It is known that similar compounds can be involved in significant metabolic pathways. For example, 3-(4-Hydroxyphenyl)pyruvate is involved in several metabolic pathways, including tyrosine biosynthesis, tyrosine degradation, and ubiquinone and other terpenoid-quinone biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that similar compounds can be transported and distributed in significant ways. For example, the descriptors for nicotinic acid and isonicotinic acid can be used in known equations for partition of solutes between water and organic solvents to predict partition coefficients and then further solubility in a host of organic solvents .

Subcellular Localization

The subcellular localization of this compound is not well-documented. It is known that similar compounds can have significant effects on subcellular localization. For example, protein sequence information extraction and subcellular localization prediction with gapped k-Mer method have been used to study the subcellular localization, protein interactions, posttranslational modifications, and activity of HDAC5 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)isonicotinic acid typically involves the reaction of isonicotinic acid with 4-hydroxybenzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by acidification to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process often includes steps such as crystallization, filtration, and drying to purify the compound .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield 3-(4-oxophenyl)isonicotinic acid, while reduction of the carboxylic acid group may produce 3-(4-hydroxyphenyl)isonicotinol .

Scientific Research Applications

3-(4-Hydroxyphenyl)isonicotinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity

Comparison with Similar Compounds

Similar Compounds

Isonicotinic acid: A structural isomer with the carboxyl group at the 4-position.

Picolinic acid: Another isomer with the carboxyl group at the 2-position.

Nicotinic acid: Known for its role as a vitamin (niacin) with the carboxyl group at the 3-position.

Uniqueness

3-(4-Hydroxyphenyl)isonicotinic acid is unique due to the presence of both a hydroxyphenyl group and an isonicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill .

Properties

IUPAC Name |

3-(4-hydroxyphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-9-3-1-8(2-4-9)11-7-13-6-5-10(11)12(15)16/h1-7,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRGOILDLJZQEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CN=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60686965 | |

| Record name | 3-(4-Hydroxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60686965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258625-94-3 | |

| Record name | 3-(4-Hydroxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60686965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline](/img/structure/B3046472.png)

![2-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3046481.png)

![1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione](/img/structure/B3046490.png)

![Tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B3046493.png)